Dexlansoprazole sesquihydrate

Description

Contextualization within Proton Pump Inhibitor (PPI) Class Research

Proton Pump Inhibitors (PPIs) are a class of drugs that function by irreversibly blocking the hydrogen/potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) enzyme system, or proton pump, in gastric parietal cells. ohsu.edugutnliver.orgnih.gov This action inhibits the final step in gastric acid production. nih.govdrugbank.com Since the introduction of the first PPI, omeprazole, in 1989, this class has become a cornerstone in the management of acid-related gastrointestinal disorders. ohsu.edunih.gov

The research and development trajectory of PPIs has evolved from first-generation racemic mixtures, such as lansoprazole (B1674482) and omeprazole, to newer, single-enantiomer products like dexlansoprazole (B1670344) and esomeprazole (B1671258). drugbank.comnih.govresearchgate.net This evolution aims to refine pharmacokinetic and pharmacodynamic profiles, leading to more predictable and sustained acid suppression. gutnliver.orgresearchgate.net Dexlansoprazole represents a new generation of PPIs, distinguished not only by its stereochemical purity but also by formulation technologies designed to extend its duration of action. drugbank.comnih.gov

Enantiomeric Relationship to Lansoprazole

Dexlansoprazole is the R-enantiomer of lansoprazole. drugbank.comwikipedia.org Lansoprazole is a racemic compound, meaning it is composed of an equal-parts mixture of its two stereoisomers: the (R)-(+)-enantiomer (dexlansoprazole) and the (S)-(−)-enantiomer. wikipedia.orgpharmgkb.org

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Enantiomers are a specific type of stereoisomer; they are non-superimposable mirror images of each other. jnmjournal.orgnih.gov

The significance of isolating the R-enantiomer lies in its distinct pharmacokinetic profile compared to the S-enantiomer. medchemexpress.com While both enantiomers have a similar binding affinity to the proton pump, their metabolism in the body differs. wikipedia.org Lansoprazole is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. pharmgkb.org The S-enantiomer is more readily metabolized by CYP2C19, while the R-enantiomer (dexlansoprazole) is metabolized more by CYP3A4. pharmgkb.org This results in a lower elimination rate and reduced clearance for dexlansoprazole. nih.govnih.gov

This stereoselective metabolism leads to a significantly higher systemic exposure for dexlansoprazole. Research has shown that the area under the plasma concentration-time curve (AUC) for dexlansoprazole is three to five times greater than that of the S-enantiomer following administration of the racemic mixture. nih.govjnmjournal.org This results in a more sustained plasma concentration and a longer duration of proton pump inhibition compared to lansoprazole. nih.govmsjonline.org

Rationale for Dedicated Academic Investigation of the Sesquihydrate Form

The physical form of an active pharmaceutical ingredient is critical to the stability, manufacturability, and bioavailability of the final drug product. APIs can exist in various solid forms, including amorphous and crystalline states. While amorphous forms are often more soluble, they can be physically unstable. google.comgoogle.com

Patents and research literature indicate that amorphous dexlansoprazole has poor stability. google.comgoogle.comgoogleapis.com Crystalline forms, including specific hydrates like the sesquihydrate, offer enhanced stability. google.com A hydrate (B1144303) is a crystalline solid that contains water molecules within its crystal lattice. A sesquihydrate specifically contains a molar ratio of 1.5 molecules of water to one molecule of the compound. synzeal.com

The dedicated academic and industrial investigation into dexlansoprazole sesquihydrate is driven by the need to identify and characterize a stable, crystalline form of the drug. google.comgoogleapis.com The sesquihydrate form provides a thermodynamically stable solid that is less prone to converting to other forms during storage or manufacturing, ensuring product consistency and a reliable dissolution profile. quickcompany.ingoogle.com Processes for preparing crystalline this compound have been developed to ensure high purity and enantiomeric excess, making it a suitable candidate for formulation into advanced drug delivery systems, such as dual delayed-release capsules. google.comnih.gov

Structure

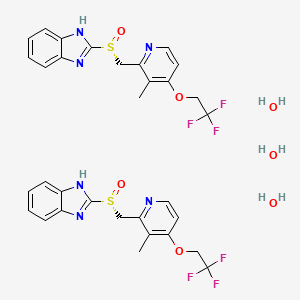

2D Structure

3D Structure of Parent

Properties

CAS No. |

313640-86-7 |

|---|---|

Molecular Formula |

C32H34F6N6O7S2 |

Molecular Weight |

792.8 g/mol |

IUPAC Name |

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole;trihydrate |

InChI |

InChI=1S/2C16H14F3N3O2S.3H2O/c2*1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;;;/h2*2-7H,8-9H2,1H3,(H,21,22);3*1H2/t2*25-;;;/m11.../s1 |

InChI Key |

XTQWZVSRVXCIGB-BBBDYAHLSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.O.O.O |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.O.O.O |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Methodologies for Dexlansoprazole Sesquihydrate

Stereoselective Oxidation Strategies

The critical step in synthesizing dexlansoprazole (B1670344) is the asymmetric oxidation of a prochiral sulfide (B99878) precursor, which establishes the chiral sulfoxide (B87167) center. This transformation is challenging to control on an industrial scale, often resulting in a mixture of the desired (R)-enantiomer, the undesired (S)-enantiomer, the unreacted sulfide, and over-oxidized sulfone byproducts. google.com

Application of Kagan-Modena Methodologies

The Kagan-Modena asymmetric oxidation is a foundational method for the synthesis of dexlansoprazole. google.compatsnap.com This protocol involves the oxidation of the prochiral sulfide intermediate using an organic peroxide, such as cumene (B47948) hydroperoxide, in the presence of a chiral titanium-based catalyst. google.com The catalyst is typically formed in situ from a titanium alkoxide, like titanium isopropoxide, and a chiral ligand. google.com

The most commonly employed chiral ligand is (+)-diethyl-L-tartrate (L-(+)-DET). google.com The reaction is generally conducted in an organic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and in the presence of an organic base like diisopropylethylamine (DIPEA). google.comcbijournal.com

Table 1: Typical Reagents in Kagan-Modena Oxidation for Dexlansoprazole Synthesis

| Component | Function | Example |

| Titanium Alkoxide | Catalyst Precursor | Titanium (IV) Isopropoxide |

| Chiral Ligand | Chiral Induction | (+)-Diethyl-L-tartrate (L-(+)-DET) |

| Oxidizing Agent | Oxygen Source | Cumene Hydroperoxide |

| Base | Catalyst Activation/Reaction Control | Diisopropylethylamine (DIPEA) |

| Solvent | Reaction Medium | Toluene, Tetrahydrofuran (THF) |

While effective, the direct application of this method can be complex to manage on a large scale, necessitating purification steps to remove stereochemical and chemical impurities. google.com

Optimization of Chiral Induction in Sulfoxide Formation

Significant research has focused on optimizing the Kagan-Modena method to enhance yield and enantioselectivity. Modifications to the original protocol have led to substantial improvements, with reported yields for the oxidation step increasing from 40% to as high as 90%. cbijournal.com

Key parameters that are optimized include:

Water Content: The presence of a specific amount of water is crucial for forming the active chiral titanium complex. Studies have shown that controlling the water content to precise levels (e.g., 0.3 to 0.6 equivalents) is essential for achieving high enantiomeric excess (90-95% ee). cbijournal.comresearchgate.net The solubility of the sulfide precursor, which can exist in different hydrate (B1144303) forms, is influenced by water content and plays a significant role in the reaction's consistency. researchgate.net

Temperature: The oxidation reaction is highly exothermic and requires strict temperature control. It is typically carried out at low temperatures, generally between -5°C and 5°C, to maximize selectivity and minimize byproduct formation. google.com The reaction is generally complete within 2 to 6 hours within this temperature range. google.com

Reagent Stoichiometry: The molar ratios of the titanium isopropoxide, chiral ligand (L-(+)-DET), and base relative to the sulfide substrate are carefully controlled. The molar ratio of the chiral titanium catalyst to the substrate can range from approximately 10% to 40%. google.com

These optimizations have enabled the synthesis of dexlansoprazole with an enantiomeric excess greater than 99.5%, which is critical for its therapeutic application. google.comindexcopernicus.com

Nucleophilic Substitution Reactions in Precursor Synthesis

An efficient industrial synthesis strategy involves performing the key stereoselective oxidation step on an advanced intermediate, which is itself synthesized through nucleophilic substitution. google.compatsnap.com In this approach, a precursor molecule containing a nitro group, such as 2-[[3-methyl-4-nitro-2-pyridinyl]methylthio]benzimidazole, undergoes nucleophilic substitution. google.com

The nitro group is displaced by a 2,2,2-trifluoroethoxide group. This reaction is typically carried out in 2,2,2-trifluoroethanol, which acts as both the solvent and the nucleophile source, in the presence of a strong base like potassium hydroxide. google.com The reaction mixture is heated, for instance to 90°C, to drive the substitution to completion. google.com An alternative method utilizes a palladium catalyst, such as Pd(PPh₃)₄, with a base like potassium tert-butoxide. google.com

Positioning this substitution reaction before the final oxidation step is considered advantageous for industrial-scale production, as it utilizes a more readily available sulfur intermediate. google.compatsnap.com

Preparation of Crystalline Sesquihydrate Forms

Dexlansoprazole can exist in various solid-state forms, including amorphous, anhydrous, and hydrated crystalline structures. The sesquihydrate form (containing 1.5 moles of water per mole of dexlansoprazole) is a common and stable crystalline form.

The preparation of dexlansoprazole sesquihydrate is typically achieved through crystallization from a solvent/anti-solvent system. A widely used method involves dissolving crude or another form of dexlansoprazole in a solvent like acetone. google.com Water is then slowly added to the solution, acting as an anti-solvent to induce the precipitation of the crystalline sesquihydrate. google.com The resulting solid is isolated by filtration and washed. google.com Other solvent systems, such as dissolving the compound in dichloromethane (B109758) and adding isopropyl ether as an anti-solvent, have also been reported.

Control of Crystallization Parameters for Purity and Enantiomeric Excess

The final crystallization step is not only for isolating the sesquihydrate form but also serves as a crucial purification step to achieve high chemical and enantiomeric purity. By carefully controlling the crystallization parameters, it is possible to obtain this compound with a purity exceeding 99% and an enantiomeric excess greater than 99.5%. google.com

Key crystallization parameters include:

Solvent and Anti-Solvent Selection: The choice of solvent system is critical for controlling solubility and precipitation rates.

Temperature and Cooling Rate: The temperature at which dissolution and precipitation occur, along with the rate of cooling, influences crystal growth and the inclusion of impurities.

Seeding: Introducing seed crystals of the desired polymorphic form can direct the crystallization process, ensuring the formation of the stable sesquihydrate and preventing the formation of other polymorphs. google.com

Through these controlled crystallization processes, the final product achieves the stringent purity required for pharmaceutical use.

Interconversion Between Polymorphic Forms

Dexlansoprazole is known to exhibit polymorphism, existing in multiple crystalline forms (designated as Form I, II, V, etc.), as well as anhydrous, amorphous, and sesquihydrate forms. quickcompany.ingoogle.com These different forms can be interconverted by selecting appropriate processing conditions.

Sesquihydrate to Anhydrous: The anhydrous form can be prepared from the sesquihydrate. One method involves dissolving this compound in an alcohol, such as 2-butanol, by gentle heating (e.g., to 35°C). The solution is then cooled, often with the addition of an anti-solvent like heptane (B126788), to precipitate the crystalline anhydrous form. google.comjustia.com Another technique is azeotropic distillation, where the sesquihydrate is suspended in a solvent like n-heptane or cyclohexane (B81311) and heated to reflux to remove water. googleapis.com

Amorphous/Anhydrous to Sesquihydrate: The sesquihydrate form can be prepared from the amorphous or anhydrous forms. For instance, dissolving amorphous dexlansoprazole in a mixture of ethanol (B145695) and water, followed by seeding and standing at room temperature, can yield the crystalline sesquihydrate. googleapis.com

The ability to interconvert between these forms is important for pharmaceutical development and manufacturing, as each form may possess different physical properties. The characterization of these forms is typically performed using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). trea.comgoogle.com

Hydrated Crystalline to Amorphous Transformation Research

The conversion of crystalline dexlansoprazole hydrates to the amorphous form is a critical area of study, as the amorphous state can offer advantages in terms of solubility and dissolution rates. Research into this transformation has explored various methodologies, including thermal and solvent-mediated processes.

One of the primary methods investigated for this transformation is thermal dehydration. It has been reported that amorphous dexlansoprazole can be obtained by drying a hydrated crystalline form at temperatures ranging from approximately 20°C to 100°C. googleapis.com However, the thermolability of dexlansoprazole presents a significant challenge, as elevated temperatures can lead to partial decomposition of the compound. google.com This has prompted research into methods that can achieve amorphization at lower temperatures.

A notable approach involves the use of a crystalline form that is both hydrated and solvated with ethanol. This intermediate can be dried at a temperature of less than 50°C to yield amorphous dexlansoprazole. google.com In one specific example, this compound is dissolved in ethanol at around 30°C. The solution is then cooled to 0°C and seeded with crystalline dexlansoprazole monohydrate hemisolvated with ethanol (Form D). The resulting precipitate is then dried at 35°C for approximately 5 hours to produce amorphous dexlansoprazole with a purity of 99.9%. google.com

Spray drying is another advanced technique utilized for this transformation. In a typical process, this compound is dissolved in a suitable solvent, such as acetone, and the resulting solution is then spray-dried. The obtained powder is subsequently dried under vacuum at around 40°C to yield a stable amorphous form of dexlansoprazole. google.com The stability of the amorphous form generated through this method has been a key focus, with studies showing that the product remains substantially free from crystalline forms even after extended storage. google.com

The following interactive table summarizes key parameters from a representative spray-drying process for converting this compound to its amorphous form.

| Parameter | Value |

| Starting Material | This compound |

| Solvent | Acetone |

| Drying Method | Spray Drying |

| Post-Drying Temperature | 40°C (under vacuum) |

| Final Product | Stable Amorphous Dexlansoprazole |

Note: This data is compiled from a described synthesis process and represents a typical example. google.com

Anhydrous Form Generation Studies

The generation of anhydrous dexlansoprazole from its hydrated forms, particularly the sesquihydrate, has been extensively studied to obtain stable crystalline polymorphs. The primary methodologies explored include azeotropic distillation and solvent-mediated transformations.

Azeotropic distillation is a widely employed technique for the removal of water from this compound. This process involves suspending the sesquihydrate in a suitable organic solvent that forms an azeotrope with water. For instance, a process has been described where this compound is suspended in dichloromethane and heated to reflux to remove water azeotropically. trea.com Similarly, suspending this compound in methyl tert-butyl ether and heating to reflux has been shown to effectively yield anhydrous dexlansoprazole. google.com

Solvent-mediated transformation is another key strategy. In this approach, this compound is dispersed in an alcoholic solvent, such as 2-butanol, and heated until complete dissolution. Subsequent cooling of the solution, optionally with the addition of an anti-solvent like heptane, leads to the precipitation of crystalline anhydrous dexlansoprazole. google.com The choice of solvent and the cooling rate are critical parameters that influence the polymorphic form of the resulting anhydrous product. For example, dispersing amorphous or sesquihydrate dexlansoprazole in isopropanol, heating to dissolve, and then cooling can precipitate the anhydrous form. google.com

Another method involves suspending this compound in a mixture of a polar organic solvent like methanol (B129727) and a non-polar organic solvent such as toluene. The solvent is then removed under reduced pressure to obtain a thick slurry, which upon further processing yields anhydrous dexlansoprazole. quickcompany.in

The following interactive table provides an overview of different methods used for the generation of anhydrous dexlansoprazole from its sesquihydrate form.

| Method | Solvents | Key Process Steps |

| Azeotropic Distillation | Dichloromethane | Suspension of sesquihydrate, heating to reflux to remove water. |

| Azeotropic Distillation | Methyl tert-butyl ether | Suspension of sesquihydrate, heating to reflux to separate water. |

| Solvent-Mediated Transformation | 2-Butanol and Heptane | Dissolution of sesquihydrate in 2-butanol, followed by cooling and addition of heptane to precipitate the anhydrous form. |

| Solvent Slurry Conversion | Methanol and Toluene | Suspension in a solvent mixture, followed by concentration under reduced pressure. |

Note: This table summarizes various reported methodologies for the synthesis of anhydrous dexlansoprazole. trea.comgoogle.comgoogle.comquickcompany.in

Molecular Mechanisms of Action and Pharmacodynamics of Dexlansoprazole

Proton Pump Inhibition at the H+, K+-ATPase

The principal target of dexlansoprazole (B1670344) is the hydrogen-potassium adenosine (B11128) triphosphatase (H+, K+-ATPase), an enzyme located in the secretory canaliculi of gastric parietal cells. nih.govnih.gov This enzyme, often referred to as the proton pump, is the final and crucial step in the pathway of gastric acid secretion, responsible for exchanging potassium ions for hydrogen ions against a concentration gradient. drugbank.comnih.gov Dexlansoprazole effectively inhibits both basal and stimulated gastric acid secretion by targeting this pump. drugbank.comnih.gov

Dexlansoprazole is administered as a prodrug that requires activation to exert its inhibitory effects. nih.gov Following absorption, it reaches the acidic environment of the parietal cell canaliculus, where it undergoes a proton-catalyzed conversion into its active form, a tetracyclic sulfenamide (B3320178). nih.govresearchgate.net This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+, K+-ATPase. patsnap.comnih.gov The binding of lansoprazole (B1674482), and by extension dexlansoprazole, has been shown to involve cysteine residues such as Cys321 and Cys813, and potentially Cys892, on the alpha-subunit of the proton pump. nih.govnih.govfrontiersin.org This irreversible binding induces a conformational change in the enzyme, rendering it inactive and thereby blocking the transport of H+ ions into the gastric lumen. researchgate.net

By irreversibly inactivating the H+, K+-ATPase, dexlansoprazole effectively halts the final step of the gastric acid secretion pathway. drugbank.compatsnap.com This action is independent of the upstream signaling pathways that stimulate acid secretion, such as those involving histamine, acetylcholine, and gastrin. The covalent nature of the inhibition ensures a prolonged duration of action that outlasts the plasma half-life of the drug itself. researchgate.net The synthesis of new H+, K+-ATPase molecules is required to restore acid secretion, a process that takes a significant amount of time. nih.gov

Activation Profile in Acidic Environments

The activation of dexlansoprazole is highly dependent on an acidic environment. nih.gov The molecule is a weak base that selectively accumulates in the acidic secretory canaliculi of parietal cells. researchgate.net In this low pH environment, the benzimidazole (B57391) and pyridine (B92270) rings of the dexlansoprazole molecule are protonated. nih.govresearchgate.netresearchgate.net This protonation facilitates the molecular rearrangement into the active sulfenamide form, which is the species that covalently binds to the proton pump. nih.govresearchgate.net This pH-dependent activation ensures that the drug's action is highly targeted to the site of acid secretion, minimizing off-target effects.

Comparative Molecular Pharmacology with Related Proton Pump Inhibitors

Dexlansoprazole is the R-enantiomer of lansoprazole and shares a core mechanism of action with other PPIs such as omeprazole, esomeprazole (B1671258), pantoprazole, and rabeprazole. drugbank.comcolostate.edu They all act as prodrugs that require acid activation to inhibit the H+, K+-ATPase. nih.govcolostate.edu However, there are differences in their molecular pharmacology, including their activation kinetics and the specific cysteine residues they may interact with on the proton pump. nih.govfrontiersin.org

Dexlansoprazole is distinguished by its dual delayed-release formulation, which results in two distinct peaks in plasma concentration. drugbank.comnih.gov This provides a more sustained plasma level of the drug, which may lead to a more prolonged period of acid suppression compared to some single-release PPIs. nih.govnih.gov Studies comparing the pharmacodynamics of different PPIs have shown that dexlansoprazole can maintain a higher intragastric pH for a longer duration. nih.govnih.gov For instance, one study found that dexlansoprazole 60 mg resulted in a mean percentage of time with pH > 4 of 58% over 24 hours, compared to 48% for esomeprazole 40 mg. nih.gov

| Proton Pump Inhibitor | Mean Percentage of Time with pH > 4 | Average Mean pH |

|---|---|---|

| Dexlansoprazole 60 mg | 58% | 4.3 |

| Esomeprazole 40 mg | 48% | 3.7 |

| Pantoprazole 40 mg | 41.4% | 3.48 |

| Rabeprazole 20 mg | 41.4% | 3.66 |

The R-enantiomer configuration of dexlansoprazole is associated with a three- to five-fold greater area under the plasma drug concentration-time curve (AUC) compared to the S-enantiomer of lansoprazole. jnmjournal.orgwikipedia.org This difference in pharmacokinetics contributes to greater systemic exposure and a longer duration of action. jnmjournal.org The metabolic pathways can also differ among PPIs, with varying degrees of metabolism by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which can influence their potential for drug-drug interactions. drugbank.comnih.gov

Preclinical Pharmacokinetic and Metabolic Characterization of Dexlansoprazole Sesquihydrate

Absorption and Distribution Studies

The absorption and distribution of dexlansoprazole (B1670344) are critical determinants of its pharmacokinetic profile. Following oral administration, dexlansoprazole is well-absorbed and exhibits specific binding and distribution characteristics that influence its availability at the site of action. nih.govresearchgate.net

Dexlansoprazole demonstrates high affinity for plasma proteins. In studies with healthy subjects, the plasma protein binding of dexlansoprazole was found to range from 96% to 99%. drugbank.com This binding was shown to be independent of the drug's concentration over a range of 0.01 to 20 mcg/mL. drugbank.comfda.gov The extensive binding to plasma proteins means that a small fraction of the drug is unbound and pharmacologically active at any given time.

The apparent volume of distribution (Vz/F) is a pharmacokinetic parameter that describes the extent of a drug's distribution in the body. For dexlansoprazole, the apparent volume of distribution after multiple doses was determined to be 40.3 L in symptomatic GERD patients. drugbank.comfda.gov This value indicates that the drug is not confined to the vascular space and distributes into other tissues.

| Parameter | Value | Species/Model |

| Plasma Protein Binding | 96.1% to 98.8% drugbank.comfda.gov | Healthy Subjects |

| Apparent Volume of Distribution (Vz/F) | 40.3 L drugbank.comfda.gov | Symptomatic GERD Patients |

Hepatic Metabolism Pathways

Dexlansoprazole undergoes extensive metabolism in the liver to form inactive metabolites. nih.govpgkb.orgglobalrph.com The metabolic processes involve oxidation and reduction, which are then followed by the formation of sulfate, glucuronide, and glutathione (B108866) conjugates. drugbank.compgkb.orgglobalrph.comnih.gov No unchanged dexlansoprazole is excreted in the urine, underscoring the completeness of its hepatic metabolism. drugbank.compgkb.orgglobalrph.com

The oxidative metabolism of dexlansoprazole is primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.govpgkb.orgglobalrph.com Two main isozymes are responsible for these transformations:

CYP2C19 : This enzyme is mainly responsible for the hydroxylation of dexlansoprazole. drugbank.comnih.govpgkb.orgglobalrph.com CYP2C19 is a polymorphic enzyme, leading to different metabolic phenotypes, such as extensive, intermediate, and poor metabolizers. drugbank.compgkb.orgnih.gov

CYP3A4 : This isozyme is involved in the oxidation of dexlansoprazole to its sulfone metabolite. drugbank.comnih.govpgkb.orgglobalrph.com

The metabolic pathway can differ based on an individual's CYP2C19 genotype. drugbank.comnih.gov While R-lansoprazole (dexlansoprazole) tends to favor the metabolic route via CYP3A4 to the sulfone form, both enzymes play a significant role. clinpgx.org

Despite extensive metabolism, dexlansoprazole remains the primary circulating component in the plasma, regardless of the patient's CYP2C19 metabolizer status. drugbank.compgkb.orgnih.gov The profile of major plasma metabolites, however, is dependent on CYP2C19 activity. nih.govnih.gov In individuals who are extensive or intermediate metabolizers of CYP2C19 substrates, the main plasma metabolites are 5-hydroxy dexlansoprazole and its subsequent glucuronide conjugate. drugbank.comnih.govpgkb.orgnih.gov In contrast, for poor metabolizers, dexlansoprazole sulfone, formed via the CYP3A4 pathway, is the major plasma metabolite. nih.govdrugbank.comnih.govpgkb.orgnih.gov

In CYP2C19 extensive metabolizers, the primary metabolic pathway is hydroxylation, leading to the formation of 5-hydroxy dexlansoprazole. nih.govdrugbank.com This metabolite then undergoes further conjugation to form its glucuronide conjugate, which is also a major metabolite found in the plasma. drugbank.comnih.govpgkb.orgnih.gov These metabolites are pharmacologically inactive and are subsequently eliminated from the body. nih.gov

| Metabolite | Precursor | Key Metabolic Enzyme | CYP2C19 Metabolizer Status |

| 5-hydroxy Dexlansoprazole | Dexlansoprazole | CYP2C19 drugbank.comnih.gov | Major in Extensive/Intermediate Metabolizers nih.govdrugbank.comnih.gov |

| Dexlansoprazole Glucuronide Conjugate | 5-hydroxy Dexlansoprazole | Glucuronidation Pathway drugbank.comnih.gov | Major in Extensive/Intermediate Metabolizers drugbank.comnih.gov |

| Dexlansoprazole Sulfone | Dexlansoprazole | CYP3A4 drugbank.comnih.gov | Major in Poor Metabolizers nih.govdrugbank.comnih.gov |

Identification of Major Plasma Metabolites

Dexlansoprazole Sulfone Formation

The formation of dexlansoprazole sulfone is a key oxidative metabolic pathway for dexlansoprazole. This transformation is primarily mediated by the cytochrome P450 isoenzyme CYP3A4. drugbank.comnih.govnih.gov The process involves the oxidation of the sulfoxide (B87167) moiety of the dexlansoprazole molecule to a sulfone. nih.govgoogle.com

The significance of this metabolic route is particularly pronounced in individuals classified as poor metabolizers for the CYP2C19 enzyme. nih.govnih.gov In CYP2C19 extensive and intermediate metabolizers, the primary metabolic pathway is hydroxylation. However, in poor metabolizers where the CYP2C19 pathway is less active, the CYP3A4-mediated oxidation to dexlansoprazole sulfone becomes the predominant route for metabolism. nih.govnih.govnih.gov Consequently, dexlansoprazole sulfone is the major plasma metabolite observed in this population group. nih.govnih.gov During the chemical synthesis of dexlansoprazole, the sulfone can also be formed as an over-oxidation impurity, which necessitates purification steps to remove it from the final product. google.com

Oxidative and Reductive Metabolic Transformations

Dexlansoprazole undergoes extensive metabolic transformation in the liver through both oxidative and reductive pathways. drugbank.comnih.govnih.gov These processes convert the lipophilic parent drug into more water-soluble compounds that can be readily eliminated from the body.

Oxidative metabolism occurs through two main pathways. In addition to the CYP3A4-mediated formation of dexlansoprazole sulfone, the other major oxidative route is hydroxylation, which is catalyzed by the CYP2C19 isoenzyme. drugbank.comnih.govnih.gov This reaction primarily results in the formation of 5-hydroxy dexlansoprazole. nih.govnih.govnih.gov The activity of CYP2C19 is subject to genetic polymorphism, leading to different metabolizer phenotypes (extensive, intermediate, and poor), which influences the relative prominence of the hydroxylation pathway versus sulfone formation. nih.govtandfonline.com

Reductive metabolism also plays a role in the biotransformation of dexlansoprazole. nih.govnih.gov This pathway leads to the formation of sulfide (B99878) metabolites. In preclinical and clinical studies, dexlansoprazole sulfide and 5-hydroxy dexlansoprazole sulfide have been identified as predominant metabolites found in feces. nih.gov

The major metabolic pathways and resulting metabolites are summarized in the table below.

| Metabolic Pathway | Enzyme | Key Metabolite(s) | Primary Occurrence |

| Oxidation (Sulfoxidation) | CYP3A4 | Dexlansoprazole Sulfone | Plasma (Major in CYP2C19 Poor Metabolizers) |

| Oxidation (Hydroxylation) | CYP2C19 | 5-hydroxy dexlansoprazole | Plasma (Major in CYP2C19 Extensive Metabolizers) |

| Reduction | Not Specified | Dexlansoprazole Sulfide, 5-hydroxy dexlansoprazole sulfide | Feces |

Sulfation, Glucuronidation, and Glutathione Conjugation Mechanisms

Following initial oxidative and reductive transformations (Phase I metabolism), the resulting metabolites of dexlansoprazole undergo Phase II conjugation reactions. These processes, which include sulfation, glucuronidation, and glutathione conjugation, further increase the water solubility of the metabolites, rendering them inactive and facilitating their excretion. drugbank.comnih.govnih.govclinpgx.org

Glucuronidation: The hydroxylated metabolite, 5-hydroxy dexlansoprazole, is a primary substrate for glucuronidation. In individuals who are extensive or intermediate metabolizers of CYP2C19, 5-hydroxy dexlansoprazole and its subsequent glucuronide conjugate are the major metabolites found circulating in the plasma. nih.govnih.gov Urinary analysis has also identified 5-glucuronyloxy dexlansoprazole and 5-glucuronyloxy dexlansoprazole sulfide as significant metabolites, confirming the importance of this conjugation pathway for elimination. nih.gov

Sulfation: Sulfation is another conjugation pathway involved in dexlansoprazole metabolism. drugbank.comnih.govnih.gov The presence of 5-sulfonyloxy dexlansoprazole sulfide as a primary metabolite in urine provides direct evidence of this metabolic route. nih.gov

Glutathione Conjugation: Dexlansoprazole metabolites are also conjugated with glutathione, a key mechanism for detoxifying reactive intermediates. drugbank.comnih.govmdpi.com This pathway ultimately leads to the formation of mercapturic acid derivatives. The identification of 2-S-N-acetylcysteinyl benzimidazole (B57391) in urine is indicative of the glutathione conjugation pathway followed by further processing to the N-acetylcysteine conjugate for excretion. nih.gov

Excretion Routes and Mass Balance Studies

Mass balance studies are crucial for determining the routes and extent of excretion of a drug and its metabolites from the body. nih.gov A study conducted in healthy male subjects using radiolabeled [14C]dexlansoprazole provided definitive data on its elimination pathways. nih.gov

Following administration of a single dose of [14C]dexlansoprazole, the total recovery of radioactivity was nearly complete. nih.gov Over a seven-day collection period, an average of 98% of the administered radioactive dose was recovered. nih.gov The excretion was almost evenly split between renal and fecal routes. Approximately 50.7% of the radioactivity was excreted in the urine, while 47.6% was recovered in the feces. nih.govnih.gov

Notably, no unchanged dexlansoprazole is eliminated in the urine, indicating that the drug is completely metabolized before renal excretion. nih.govnih.gov The radioactivity measured in urine corresponds entirely to various metabolites. nih.gov In feces, both unchanged dexlansoprazole and its metabolites were detected. The parent drug accounted for 23% of the fecal radioactivity, with the remaining portion attributed to metabolites, predominantly 5-hydroxy dexlansoprazole sulfide and dexlansoprazole sulfide. nih.gov

The results from the human mass balance study are detailed in the table below.

| Excretion Route | Percentage of Administered Radioactivity Recovered (Mean ± SD) | Total Recovery |

| Urine | 50.7% (± 9.0%) | ~98% |

| Feces | 47.6% (± 7.3%) |

Advanced Analytical Chemistry and Spectroscopic Characterization of Dexlansoprazole Sesquihydrate

Solid-State Characterization Techniques

The physical properties of an active pharmaceutical ingredient (API), such as its crystalline form, can significantly influence its stability and bioavailability. Solid-state characterization techniques are crucial for identifying and controlling these properties in dexlansoprazole (B1670344) sesquihydrate.

X-ray Powder Diffraction (XRPD) for Crystalline Modifications

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline materials. It provides a unique fingerprint for a specific crystalline form, or polymorph, by measuring the scattering of X-rays from the crystal lattice. Different crystalline forms of dexlansoprazole, including the sesquihydrate, exhibit distinct XRPD patterns.

The sesquihydrate form of dexlansoprazole is characterized by specific peaks in its diffraction pattern. google.com While various crystalline forms can be derived from the sesquihydrate, its own pattern is a key identifier. google.comgoogle.comepo.orggoogleapis.com For instance, one crystalline form of dexlansoprazole (Form D), obtained from the sesquihydrate, shows characteristic peaks at 2θ angles of 6.7, 8.8, 12.2, 14.4, 17.9, 18.8, 19.2, 19.7, 20.2, 20.6, and 23.7 degrees. google.comgoogleapis.com Another form (Form E) derived from the sesquihydrate shows main peaks at 5.9, 17.3, 17.7, 18.8, 20.7, 23.6, 25.5, and 29.7 ±0.2° in 2θ. google.comepo.orggoogleapis.com The specific XRPD pattern for dexlansoprazole sesquihydrate itself is provided in patent literature, allowing for its unambiguous identification. google.com

Table 1: Representative XRPD Peak Positions for a Crystalline Form of Dexlansoprazole Derived from this compound

| 2θ Angle (°) |

| 6.7 |

| 8.8 |

| 12.2 |

| 14.4 |

| 17.9 |

| 18.8 |

| 19.2 |

| 19.7 |

| 20.2 |

| 20.6 |

| 23.7 |

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal events like melting, crystallization, and decomposition. For this compound, DSC can determine its melting point and provide information about its hydration state and thermal stability. google.com

The sesquihydrate form of dexlansoprazole is reported to have a melting point in the range of 76-80°C. google.com DSC thermograms for various forms of dexlansoprazole are often presented in patent literature to distinguish between different polymorphs and solvates. google.comgoogle.comepo.orggoogleapis.com These analyses are typically performed by heating the sample in an open aluminum capsule at a rate of 10°C/min with a nitrogen purge. google.comgoogle.com

Solution-State Structural Elucidation

While solid-state techniques characterize the bulk material, solution-state methods are vital for confirming the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound. ¹H-NMR, or proton NMR, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and quantity.

The ¹H-NMR spectrum of dexlansoprazole is typically acquired in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆). google.comjustia.com The spectrum shows characteristic chemical shifts (δ) in parts per million (ppm) that correspond to the different protons in the molecule. Consistent findings across multiple sources confirm the structural integrity of the dexlansoprazole molecule when prepared from its sesquihydrate form. google.comgoogle.comepo.orggoogleapis.comgoogle.com

Table 2: Typical ¹H-NMR Spectral Data for Dexlansoprazole in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment (Tentative) |

| 8.27 | d | Benzimidazole (B57391) N-H or aromatic CH |

| 7.6 | m | Aromatic CH |

| 7.27-7.30 | dd | Aromatic CH |

| 7.07 | d | Aromatic CH |

| 4.84-4.92 | q | Methylene (-CH₂-) protons |

| 4.72-4.84 | q | Methylene (-OCH₂-) protons |

| 2.16 | s | Methyl (-CH₃) protons |

Quantitative Analysis and Impurity Profiling

To ensure the quality and efficacy of a pharmaceutical product, it is essential to have robust analytical methods for quantifying the API and detecting any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for assay and impurity determination due to its high sensitivity, selectivity, and accuracy. najah.edu A variety of reversed-phase (RP-HPLC) methods have been developed and validated for the quantitative analysis of dexlansoprazole. jetir.orgamazonaws.comwisdomlib.org

A typical RP-HPLC method for dexlansoprazole involves a C18 column and a mobile phase consisting of a mixture of organic solvents and aqueous buffers. najah.edujetir.org For example, one validated method uses a Hypersil-BDS C18 column (250 x 4.6 mm, 5µ) with a mobile phase of methanol (B129727) and acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min. jetir.org Detection is commonly performed using a UV detector set to 283 nm. najah.edujetir.org

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. najah.edujetir.org Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). najah.edujetir.orgnajah.edu Such methods are crucial for routine quality control and for stability studies to identify and quantify degradation products. najah.edu

Table 3: Example of a Validated RP-HPLC Method for Dexlansoprazole Analysis

| Parameter | Condition/Value |

| Column | Kromasil C18 |

| Mobile Phase | Acetonitrile and 0.5 mmol Ammonium Acetate (pH 4.5), gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 283 nm |

| Retention Time | 5.14 min |

| Linearity Range | 5–30 µg/mL |

| Correlation Coefficient (r²) | 0.997 |

| Limit of Detection (LOD) | 1.2 µg/mL |

| Limit of Quantification (LOQ) | 3.64 µg/mL |

| Accuracy (% Recovery) | 98.6% to 102% |

Data sourced from a stability-indicating validated novel RP-HPLC method. najah.edunajah.edu

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Degradation Product Identification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful and sensitive analytical technique crucial for the identification and characterization of degradation products of active pharmaceutical ingredients such as Dexlansoprazole. najah.edujapsonline.com This method combines the high separation efficiency of UPLC with the high-resolution mass analysis and structural elucidation capabilities of tandem mass spectrometry. japsonline.com In the context of Dexlansoprazole, forced degradation studies are performed under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress, to understand its stability profile. researchgate.netjournalijcar.org

The UPLC system effectively separates Dexlansoprazole from the impurities and degradation products formed during these stress tests. najah.edu Following separation, the eluents are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ions of potential degradants and establish their fragmentation pathways. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the parent and fragment ions, a structural characterization of the unknown degradation products can be achieved. najah.eduresearchgate.net

Studies have shown that Dexlansoprazole is labile under acidic, basic, neutral, and oxidative conditions, while remaining relatively stable under photolytic stress. researchgate.net The use of LC-MS/MS has been instrumental in identifying several key degradation products, providing essential information for the development of stable pharmaceutical formulations and for quality control purposes. najah.edunajah.edu

Table 1: Summary of Dexlansoprazole Degradation Products Identified under Various Stress Conditions using LC-MS/MS

| Stress Condition | Number of Degradation Products Observed | Retention Times (min) | Notes |

|---|---|---|---|

| Acid Hydrolysis (0.1N HCl) | 1 | 1.878 | Significant degradation observed. journalijcar.org |

| Base Hydrolysis (0.1N NaOH) | 2 | 1.875, 9.514 | The drug is highly labile in basic conditions. journalijcar.org |

| Oxidative (30% H₂O₂) | 2 | 1.821, 12.794 | Structure of oxidation products can be characterized by LC-MS/TOF and NMR. researchgate.netjournalijcar.org |

| Thermal Stress | 2 | 1.812, 1.818 | Degradation occurs under heat stress. journalijcar.org |

Water Content Determination by Karl Fischer Titration

The most widely applied and specific method for determining water content in drug substances is the Karl Fischer titration. pharmaguideline.com This technique is highly valued for its accuracy, precision, and speed, requiring only a small amount of the sample. pharmaguideline.com The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The titration can be performed using two main methods: volumetric and coulometric. The volumetric method is often used for higher water content (>1%), while the coulometric method is ideal for determining trace amounts of water. metrohm.com

For this compound, the theoretical water content can be calculated based on its molecular formula. The Karl Fischer titration is the standard method used to experimentally verify this water content and ensure it falls within the specified limits for the drug substance.

Table 2: Theoretical vs. Experimental Water Content of this compound

| Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula (Dexlansoprazole) | C₁₆H₁₄F₃N₃O₂S | - |

| Molecular Weight (Dexlansoprazole) | 369.36 g/mol | - |

| Molecular Formula (Water) | H₂O | - |

| Molecular Weight (Water) | 18.02 g/mol | - |

| Molecular Weight (this compound) | 369.36 + (1.5 * 18.02) = 396.39 g/mol | Calculation |

| Theoretical Water Content | (27.03 / 396.39) * 100% = 6.82% w/w | Calculation |

Spectroscopic Compatibility Studies with Excipients (e.g., FT-IR)

In the preformulation stage of developing a solid dosage form, it is essential to assess the compatibility of the active pharmaceutical ingredient (API) with various excipients. saapjournals.org Fourier-Transform Infrared (FT-IR) spectroscopy is a key non-thermal analytical technique used for these compatibility studies. researchgate.netconicet.gov.ar It provides information about potential chemical interactions by monitoring changes in the vibrational modes of the molecules. researchgate.net

For this compound, FT-IR studies are conducted by analyzing the spectra of the pure API, the individual excipients, and their physical mixtures. researchgate.net The principle is that if no chemical interaction occurs, the spectrum of the mixture will be a simple superposition of the spectra of its individual components. conicet.gov.ar However, the appearance of new absorption peaks, the disappearance of existing peaks, or a significant shift in the position or intensity of the characteristic peaks of Dexlansoprazole would indicate a chemical interaction or incompatibility. conicet.gov.ar

These studies are crucial for selecting appropriate excipients that will not compromise the stability and efficacy of this compound in the final pharmaceutical product. saapjournals.org

Table 3: Characteristic FT-IR Absorption Bands of Dexlansoprazole for Excipient Compatibility Screening

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance in Compatibility Studies |

|---|---|---|

| N-H Stretch (Imidazole) | ~3400-3200 | Disappearance or broadening can indicate hydrogen bonding interactions with excipients. |

| C-H Stretch (Aromatic/Aliphatic) | ~3100-2850 | Generally stable, but significant changes could suggest interaction. |

| S=O Stretch (Sulfoxide) | ~1050-1030 | A shift in this peak is a strong indicator of an interaction involving the sulfoxide group, which is key to the molecule's structure. |

| C=N Stretch (Imidazole Ring) | ~1600-1500 | Changes may suggest interactions affecting the benzimidazole ring system. |

Pharmaceutical Formulation Science and Novel Delivery Systems for Dexlansoprazole Sesquihydrate

Design Principles for Acid-Labile Compound Protection

Proton pump inhibitors are inherently unstable in acidic conditions. google.com Direct exposure to gastric acid would lead to the degradation of the active pharmaceutical ingredient before it can reach its site of absorption in the small intestine, rendering it ineffective. nih.gov Therefore, the primary design principle for formulating compounds like dexlansoprazole (B1670344) sesquihydrate is to protect the drug from the stomach's low-pH environment. This is achieved by creating a gastro-resistant dosage form that remains intact in the stomach and only releases the drug once it has passed into the more alkaline environment of the intestines. google.comnih.gov

Enteric coating is the most common technology used to protect acid-labile drugs. nih.gov This involves applying a polymer barrier to the drug core (which can be a tablet or small granules). These polymers are selected for their pH-dependent solubility. researchgate.net They are insoluble in the highly acidic milieu of the stomach (typically pH 1-3) but dissolve at the higher pH levels found in the small intestine. nih.gov

The mechanism of action for these polymers is based on their chemical structure. They are typically anionic polymers containing carboxylic groups. nih.govresearchgate.net At low pH, these groups remain non-ionized, and the polymer is insoluble. As the dosage form moves into the small intestine where the pH rises, the carboxylic groups ionize, causing the polymer to swell and dissolve, thereby releasing the drug. nih.govresearchgate.net Commonly used enteric-coating polymers include:

Polymethacrylates (e.g., Eudragit® series)

Cellulose acetate phthalate (CAP)

Hydroxypropyl methylcellulose phthalate (HPMCP) researchgate.net

By carefully selecting the polymer and the thickness of the coating, manufacturers can precisely control the pH at which the drug is released. researchgate.net

Dual Delayed-Release System Formulation Approaches

Dexlansoprazole sesquihydrate is formulated using a unique Dual Delayed-Release (DDR) technology, which distinguishes it from conventional single-release PPIs. nih.govnih.gov This system is designed to provide two separate releases of the medication at different times and locations within the small intestine, aiming to prolong the plasma concentration of the drug and extend the duration of acid suppression with once-daily administration. jnmjournal.orgnih.gov

The DDR formulation of dexlansoprazole is engineered as a multi-particulate system (MUPS). pharmtech.com The capsule contains a mixture of two distinct types of enteric-coated granules, each designed with a coating that dissolves at a different pH level. jnmjournal.orgnih.gov This multi-particulate approach offers several advantages over single-unit dosage forms, including more predictable gastric emptying, reduced risk of dose dumping, and lower inter-subject variability in bioavailability. pharmtech.com The use of MUPS allows for the combination of different release profiles within a single dosage form to achieve a sequential release pattern. ijsdr.org

The first release of dexlansoprazole is designed to occur in the proximal duodenum. nih.gov This is achieved with a set of granules coated with a polymer that dissolves at a pH of approximately 5.5. nih.govjnmjournal.org This first pulse releases about 25% of the total dexlansoprazole dose. nih.govdrugbank.com The drug is then absorbed, leading to the first peak in plasma concentration. drugbank.com

The second release is engineered to happen further down the gastrointestinal tract, in the more distal regions of the small intestine where the pH is higher. jnmjournal.org The second set of granules is coated with a different polymer designed to dissolve at a pH of approximately 6.75. jnmjournal.orgdrugbank.comnih.gov This second pulse releases the remaining 75% of the dexlansoprazole dose, resulting in a second, later peak in plasma concentration. nih.govdrugbank.com

The table below summarizes the characteristics of the Dual Delayed-Release system.

| Release Component | pH Trigger for Dissolution | Location of Release | Percentage of Dose Released |

| First Pulse | ~5.5 | Proximal Duodenum | 25% |

| Second Pulse | ~6.75 | Distal Small Intestine | 75% |

The engineered dual-release mechanism has a significant and predictable impact on the pharmacokinetic profile of dexlansoprazole. Unlike conventional single-release PPIs which produce a single plasma concentration peak, the DDR formulation of dexlansoprazole results in a plasma concentration-time profile with two distinct peaks. jnmjournal.orgnih.gov

First Peak (Cmax1): Occurs approximately 1 to 2 hours after administration, corresponding to the release of the first set of granules in the proximal duodenum. nih.govmsjonline.org

Second Peak (Cmax2): Occurs approximately 4 to 5 hours after administration, following the release of the second set of granules in the distal small intestine. nih.govmsjonline.org

This dual-peaked profile extends the duration of therapeutic plasma drug concentrations, which in turn prolongs the period of gastric acid suppression over a 24-hour interval. nih.govresearchgate.net Preclinical and early-phase studies demonstrated that this novel delivery system maintains pharmacologically active concentrations of dexlansoprazole in the plasma for a longer duration compared to single-release formulations. nih.govnih.gov This extended exposure allows for the inhibition of proton pumps that are newly activated throughout the day, offering improved control of intragastric pH. nih.gov

The following table presents a summary of typical pharmacokinetic parameters observed in studies with dexlansoprazole's DDR formulation in healthy adults.

| Pharmacokinetic Parameter | Description | Typical Value Range |

| Tmax1 | Time to first peak plasma concentration | 1-2 hours |

| Tmax2 | Time to second peak plasma concentration | 4-5 hours |

| Mean Residence Time | Average time the drug remains in the body | 5.5 - 6.4 hours |

Data compiled from multiple pharmacokinetic studies. nih.govmsjonline.orgnih.gov

This innovative formulation science allows this compound to provide sustained acid control, representing a significant advancement in the pharmaceutical development of proton pump inhibitors.

Engineering of Multi-Particulate Systems for Sequential Drug Release

Excipient Compatibility and Functional Role Assessment

The formulation strategy for dexlansoprazole often involves creating a multi-unit pellet system (MUPS). bepls.com This approach requires careful selection of excipients to serve specific functions, from providing the inert core (like sugar spheres) to forming protective layers and controlling the drug release. researchgate.netresearcher.life For instance, alkaline stabilizers may be incorporated to protect the acid-sensitive drug within the formulation. researchgate.net The compatibility of these excipients with dexlansoprazole ensures that the API remains stable throughout the manufacturing process and the product's shelf life.

Polymeric Materials for Controlled Release (e.g., HPMC, Eudragit, HPC)

Polymeric materials are the cornerstone of controlled-release formulations for dexlansoprazole, enabling the creation of its characteristic dual delayed-release profile. murlikrishnapharma.comnih.gov This profile involves two separate releases of the drug at different pH levels in the small intestine, which extends the plasma concentration time and prolongs the therapeutic effect. nih.govnih.gov The selection of polymers is dictated by their pH-dependent solubility and their ability to form distinct, functional coatings on drug-loaded pellets.

Hydroxypropyl Methylcellulose (HPMC) and its phthalate derivative (HPMC-P) are widely used. HPMC is often employed in the initial stages of pellet formulation, such as in the drug-loading suspension or as a binder. ijrpb.comgoogle.com It can also be used to form a barrier or seal coat, which separates the acid-labile drug from the outer enteric coating, enhancing stability. ijrpb.comgoogleapis.com HPMC Phthalate (HPMC-P 55) serves as an enteric polymer, dissolving at a specific pH to release the drug. ijrpb.comresearchgate.netresearcher.life Different grades of HPMC (e.g., K4M, K15M, K100M) can be used to modulate the drug release rate; higher viscosity grades generally lead to a more sustained release. asiapharmaceutics.infojetir.orgwisdomlib.org

Eudragit® polymers are a family of polymethacrylates that offer a versatile platform for enteric and controlled release. They are available in various grades that dissolve at different pH values, making them ideal for the targeted release of dexlansoprazole. googleapis.com For instance, Eudragit L 100-55, which dissolves at pH > 5.5, is suitable for the first release in the proximal duodenum. ijrpb.comgoogle.com Other grades, like Eudragit S100 (soluble at pH > 7) or combinations of L100 and S100, can be used to achieve the second release further down the small intestine. googleapis.comgoogle.com The combination of different Eudragit polymers allows for precise control over the location and timing of drug release, which is essential for the dual delayed-release mechanism. researcher.lifeacharyainstitutes.in

Hydroxypropyl Cellulose (HPC) is another key polymer used in dexlansoprazole formulations. It can function as a binder in the drug-loading process and is also used in creating barrier coatings. google.comgoogleapis.comgoogle.com Low-substituted HPC (L-HPC) has been specifically utilized for drug retardation in some formulations. researchgate.net Like HPMC, HPC contributes to the structural integrity of the pellets and the controlled release of the active ingredient. google.com

The functional roles of these polymers are summarized in the table below.

| Polymer | Common Grade(s) | Primary Functional Role(s) in Dexlansoprazole Formulations |

| HPMC | E5, K4M, K15M, K100M | Binder, Seal/Barrier Coating, Release-Controlling Agent ijrpb.comgoogle.comjetir.org |

| HPMC Phthalate | HP-55 | Enteric Coating (pH-dependent release) ijrpb.comresearchgate.netresearcher.life |

| Eudragit® | L 100-55, S100, RSPO, RLPO | Enteric Coating (pH-specific release), Extended-Release Coating ijrpb.comresearcher.lifegoogleapis.comgoogle.com |

| HPC | L-HPC | Binder, Barrier Coating, Release Retardant researchgate.netgoogle.comgoogleapis.com |

Evaluation of Physicochemical Properties of Formulated Pellets

The physicochemical properties of dexlansoprazole pellets are critical quality attributes that influence manufacturing processes and final product performance. These properties, often referred to as micromeritic properties, determine the flowability and compressibility of the pellet blend, which is essential for uniform capsule filling and tablet compression. bepls.comjournalppw.com Key parameters evaluated include bulk density, tapped density, angle of repose, Carr's index, and the Hausner's ratio. jetir.org

Bulk Density and Tapped Density: These measurements relate to the packing of the pellets. Bulk density is the density of the powder in a loose, untapped state, while tapped density is measured after mechanically tapping the powder to achieve a more settled arrangement. asiapharmaceutics.infojetir.org Consistent density values are crucial for ensuring a uniform weight of pellets is filled into each capsule.

Angle of Repose: This parameter measures the flowability of a powder or granular material. A lower angle of repose indicates better flow properties, which is desirable for efficient processing. asiapharmaceutics.info Studies on dexlansoprazole formulations report angle of repose values that indicate good to excellent flow. asiapharmaceutics.infojetir.org

Carr's Index and Hausner's Ratio: These are calculated from the bulk and tapped densities and provide an indication of the powder's flowability and compressibility. jetir.org A lower Carr's index and a Hausner's ratio close to 1 suggest better flow characteristics. asiapharmaceutics.info

The following tables present typical data from formulation studies on dexlansoprazole pellets, demonstrating the evaluation of these physicochemical properties.

Table 1: Physicochemical Properties of Dexlansoprazole Powder Blends for Controlled-Release Tablets

| Formulation Code | Bulk Density (g/cm³) (±SD) | Tapped Density (g/cm³) (±SD) | Carr's Index (±SD) | Hausner's Ratio (±SD) | Angle of Repose (°) |

| F1 | 0.34 ± 0.06 | 0.61 ± 0.07 | 12.41 ± 0.52 | 1.0 ± 0.21 | 25.14 |

| F2 | 0.41 ± 0.02 | 0.62 ± 0.04 | 14.28 ± 0.29 | 1.1 ± 0.19 | 27.59 |

| F3 | 0.45 ± 0.07 | 0.63 ± 0.02 | 16.36 ± 0.34 | 1.15 ± 0.24 | 29.35 |

| F4 | 0.49 ± 0.05 | 0.64 ± 0.07 | 11.68 ± 0.07 | 0.9 ± 0.29 | 31.47 |

Data adapted from studies on controlled-release formulations. asiapharmaceutics.infojetir.org Values indicate good flow properties suitable for direct compression.

Table 2: Micromeritic Properties of Dexlansoprazole Pellets

| Formulation Code | Bulk Density (g/mL) (±SD) | Tapped Density (g/mL) (±SD) |

| F2 | 0.694 ± 0.03 | 0.714 ± 0.03 |

| F4 | 0.714 ± 0.04 | 0.735 ± 0.03 |

| F6 | 0.724 ± 0.04 | 0.740 ± 0.02 |

| F8 | 0.733 ± 0.03 | 0.753 ± 0.03 |

| F10 | 0.740 ± 0.03 | 0.763 ± 0.03 |

| F12 | 0.740 ± 0.06 | 0.763 ± 0.04 |

| F14 | 0.738 ± 0.04 | 0.760 ± 0.04 |

Data adapted from a study on delayed-release pellets. researchgate.net The narrow range of density values across different formulations suggests consistent packing characteristics.

These evaluations confirm that by carefully selecting excipients and manufacturing processes, this compound can be formulated into pellets with the requisite physicochemical properties for producing a consistent and stable final dosage form. bepls.comresearchgate.net

Mechanistic Investigations of Drug Drug Interactions Involving Dexlansoprazole Sesquihydrate

pH-Dependent Absorption Interference with Concomitant Medications

Dexlansoprazole (B1670344) sesquihydrate functions by irreversibly binding to and inhibiting the hydrogen-potassium ATPase pump (H+/K+ ATPase) in gastric parietal cells. drugbank.com This action blocks the final step in gastric acid production, leading to a significant and prolonged increase in intragastric pH. drugbank.comnih.gov This alteration of the gastric environment is the primary mechanism behind a significant class of drug-drug interactions. The oral bioavailability of many drugs is dependent on the pH of the gastrointestinal tract for optimal dissolution and absorption. celerion.comfda.gov By increasing gastric pH, dexlansoprazole can alter the absorption of co-administered drugs, potentially leading to decreased efficacy or increased exposure. celerion.comfda.gov

The solubility of weakly acidic and weakly basic drugs is highly dependent on the pH of the surrounding medium. Weakly basic drugs are more soluble in an acidic environment, where they become ionized. Conversely, weakly acidic drugs are more soluble in a more alkaline environment. celerion.com

The elevation of gastric pH by dexlansoprazole can significantly decrease the absorption of weakly basic drugs that rely on the acidic stomach environment for dissolution. celerion.comfda.gov This can result in lower plasma concentrations and a potential loss of therapeutic effect. For example, the absorption of certain antiretroviral drugs, such as atazanavir (B138) and nelfinavir, and azole antifungals, like ketoconazole (B1673606) and itraconazole, is substantially reduced when co-administered with PPIs. nih.govfda.govdrugs.com The bioavailability of these drugs can be decreased by as much as 75% to 80%. drugs.com Similarly, the absorption of other medications like ampicillin (B1664943) esters, certain iron salts, and some tyrosine kinase inhibitors (e.g., erlotinib, dasatinib) can be compromised. fda.govhealthline.com

In contrast, the absorption of some drugs may be increased. For instance, the increased gastric pH can lead to higher absorption of digoxin (B3395198), necessitating monitoring of digoxin concentrations to avoid potential toxicity. nih.govclinpgx.orgfda.gov For weakly acidic drugs, an increase in gastric pH could theoretically lead to increased solubility and absorption; however, the clinical impact of this interaction is generally considered to be modest. fda.gov

The following table summarizes the mechanistic basis and potential effect of pH-dependent interactions between dexlansoprazole and various medications.

| Drug/Drug Class | Physicochemical Property | Mechanism of Interaction | Potential Pharmacokinetic Effect |

| Atazanavir, Nelfinavir | Weak Base | Reduced solubility at elevated gastric pH | Decreased absorption and plasma concentrations. fda.govhres.ca |

| Ketoconazole, Itraconazole | Weak Base | Reduced solubility at elevated gastric pH | Decreased absorption and plasma concentrations. nih.govdrugs.com |

| Ampicillin Esters, Iron Salts | Require Acidic Environment | Decreased dissolution/solubility at elevated gastric pH | Decreased absorption. fda.govfda.gov |

| Erlotinib, Dasatinib | Weak Base | Reduced solubility at elevated gastric pH | Decreased absorption and plasma concentrations. nih.govhealthline.com |

| Mycophenolate Mofetil (MMF) | Requires Acidic Environment | Decreased solubility of MMF at elevated gastric pH | Reduced exposure to the active metabolite, mycophenolic acid (MPA). fda.govclinpgx.org |

| Digoxin | N/A | Increased absorption at elevated gastric pH | Increased plasma concentrations. nih.govfda.gov |

Non-CYP Mediated Interactions

Beyond the well-characterized pH-dependent and CYP450-mediated interactions, dexlansoprazole can engage in drug-drug interactions through other mechanisms.

A notable non-CYP mediated interaction occurs with methotrexate (B535133). healthline.com Co-administration of PPIs, including dexlansoprazole, with methotrexate (particularly at high doses) may elevate and prolong the serum levels of methotrexate and its metabolite, 7-hydroxymethotrexate. hres.cadrugs.com The proposed mechanism is not fully elucidated but is thought to involve the inhibition of renal elimination of methotrexate. drugs.comnih.gov Specifically, PPIs may inhibit the active tubular secretion of methotrexate via renal H+/K+ ATPase pumps or interfere with the breast cancer resistance protein (BCRP), a transport protein involved in methotrexate clearance. drugs.com This can lead to an increased risk of methotrexate toxicity. nih.govdrugs.com

Another potential interaction involves tacrolimus (B1663567), an immunosuppressant. Concomitant use of dexlansoprazole may increase the whole blood concentrations of tacrolimus. fda.gov This interaction is particularly relevant in patients who are intermediate or poor metabolizers of CYP2C19, suggesting that by inhibiting the primary metabolic pathway for dexlansoprazole, more of the drug is available to interact with tacrolimus transport or metabolism through other, non-CYP2C19 pathways. fda.gov

Pharmacogenomic Influences on Dexlansoprazole Sesquihydrate Disposition and Response

Polymorphism of Cytochrome P450 2C19 (CYP2C19) and Its Impact

Dexlansoprazole (B1670344) is metabolized in the liver by both CYP2C19 and CYP3A4 enzymes. nih.gov However, genetic polymorphisms in the CYP2C19 gene are a major determinant of the inter-individual differences observed in the pharmacokinetics of PPIs. nih.gov These genetic variations lead to the classification of individuals into different metabolizer phenotypes based on their enzyme activity. gene2rx.com

Based on the functionality of their CYP2C19 alleles, individuals can be categorized into several metabolizer phenotypes:

Extensive Metabolizers (EMs): Also referred to as normal metabolizers (NMs), these individuals possess two functional copies of the CYP2C19 gene (e.g., 1/1), leading to normal enzyme activity. nih.gov

Intermediate Metabolizers (IMs): These individuals have one functional and one non-functional allele (e.g., 1/2), resulting in decreased enzyme activity. nih.gov

Poor Metabolizers (PMs): Individuals in this group have two non-functional alleles (e.g., 2/2), leading to a significant reduction in CYP2C19 function. nih.govnih.gov

Rapid (RMs) and Ultrarapid Metabolizers (UMs): These phenotypes are associated with increased function alleles, such as CYP2C1917. clinpgx.org UMs carry two increased function alleles (17/17), while RMs have one normal and one increased function allele (1/17). nih.gov These individuals metabolize dexlansoprazole more quickly than extensive metabolizers. gene2rx.com

The frequency of these phenotypes varies among different ethnic populations. The poor metabolizer phenotype is more common in Asian populations (13–23%) compared to Caucasian and African American populations (2–5%). nih.gov

The genetic polymorphism of CYP2C19 directly impacts the systemic exposure to dexlansoprazole. Slower metabolism of the drug in intermediate and poor metabolizers leads to higher plasma concentrations and prolonged drug exposure.

According to the U.S. Food and Drug Administration (FDA) label for dexlansoprazole, a study in male Japanese subjects demonstrated significant differences in pharmacokinetic parameters based on CYP2C19 metabolizer status. clinpgx.org

| CYP2C19 Phenotype | Genotype Example | Change in Mean Cmax (vs. Extensive Metabolizers) | Change in Mean AUC (vs. Extensive Metabolizers) |

| Extensive Metabolizers (EM) | 1/1 | Baseline | Baseline |

| Intermediate Metabolizers (IM) | 1/2 | Up to 2 times higher | Up to 2 times higher |

| Poor Metabolizers (PM) | 2/2 | Up to 4 times higher | Up to 12 times higher |

This data is based on a single-dose study in male Japanese subjects and illustrates the significant impact of CYP2C19 genotype on dexlansoprazole exposure. clinpgx.org

Another report involving a small group of healthy individuals showed that the clearance of dexlansoprazole in a poor metabolizer was only 12% of the clearance observed in normal metabolizers. nih.gov Conversely, ultrarapid and rapid metabolizers are expected to have lower plasma concentrations of dexlansoprazole, which may increase the risk of therapeutic failure at standard doses. gene2rx.compharmgkb.org

Implications for Personalized Pharmacotherapy Research

The significant influence of CYP2C19 genotype on the pharmacokinetics of dexlansoprazole sesquihydrate has led to research into personalized pharmacotherapy. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has provided dosing recommendations for dexlansoprazole based on CYP2C19 phenotype, extrapolating from data on the related compound, lansoprazole (B1674482). clinpgx.org

| CYP2C19 Phenotype | Implication | Therapeutic Recommendation |

| Ultrarapid Metabolizer (UM) | Increased metabolism and decreased plasma concentrations; potential for therapeutic failure. | Increase starting daily dose by 100%. Monitor for efficacy. |

| Rapid Metabolizer (RM) | Increased metabolism and decreased plasma concentrations compared to normal metabolizers. | Initiate standard starting daily dose. Consider increasing the dose for certain conditions. |

| Normal Metabolizer (NM) | Expected normal metabolism and drug exposure. | Initiate standard starting daily dose. |

| Intermediate Metabolizer (IM) | Decreased metabolism and increased plasma concentrations. | Initiate standard starting daily dose. Consider a dose reduction for long-term therapy after efficacy is achieved. |

| Poor Metabolizer (PM) | Significantly decreased metabolism and increased plasma concentrations. | Initiate standard starting daily dose. Consider a 50% dose reduction for long-term therapy after efficacy is achieved. |

These recommendations are intended to guide clinicians in tailoring dexlansoprazole therapy to an individual's genetic makeup to optimize efficacy and minimize potential adverse effects. pharmgkb.org

Research in this area aims to refine these recommendations through further clinical trials specifically focused on dexlansoprazole and to evaluate the cost-effectiveness of routine CYP2C19 genotyping.

Genetic Variants Associated with Altered Drug Response Mechanisms

For instance, variations in genes that encode for the proton pump itself (H+/K+-ATPase) could theoretically alter the binding affinity of dexlansoprazole, thereby influencing its acid-suppressing effect. clinpgx.org Additionally, polymorphisms in genes related to mucosal defense and inflammatory pathways might affect the healing of acid-related damage and the symptomatic response to treatment, independent of the drug's metabolism. researchgate.net However, research in this area is still emerging, and specific genetic variants in these pathways with a clinically proven impact on dexlansoprazole response have yet to be definitively established.

Degradation Pathways and Stability Profiling of Dexlansoprazole Sesquihydrate

Stability Under Stress Conditions

Forced degradation studies expose dexlansoprazole (B1670344) sesquihydrate to a range of harsh conditions, including hydrolysis, oxidation, heat, and light, to accelerate its decomposition. researchgate.net Research indicates that dexlansoprazole is susceptible to degradation under several of these stress conditions. chrom-china.com

Acid, Base, Neutral Hydrolytic Degradation

Hydrolytic stability is a key factor for drugs intended for oral administration. Studies show that dexlansoprazole is labile under acidic, basic, and neutral hydrolytic conditions. chrom-china.comresearchgate.net One study demonstrated that upon exposure to 0.1N HCl for 30 minutes, dexlansoprazole degraded by 5.28%. journalijcar.org In alkaline conditions (0.1N NaOH for 30 minutes), the degradation was found to be 5.04%. journalijcar.org The stability of proton pump inhibitors like dexlansoprazole is often pH-dependent, with degradation rates decreasing as the pH increases. itmedicalteam.pl However, another study reported that the drug was stable under alkaline conditions. najah.edu This discrepancy highlights that the extent of degradation can be influenced by the specific experimental conditions. Under acidic stress, one major degradation product is typically formed. researchgate.netjournalijcar.org

Oxidative Degradation Mechanisms

Dexlansoprazole has shown susceptibility to oxidative stress. chrom-china.comresearchgate.net Treatment with 30% hydrogen peroxide resulted in a degradation of 4.34%. journalijcar.org Oxidative degradation can lead to the formation of specific products, such as the N-oxide derivative. The identification and characterization of these oxidative degradants are crucial for understanding the complete stability profile of the drug. chrom-china.com

Thermal and Photolytic Stability Studies

The effects of heat and light are important considerations for the storage and handling of pharmaceutical products. Dexlansoprazole is reported to be labile under thermal stress but moderately stable under photolytic conditions. chrom-china.comresearchgate.net When subjected to thermal stress at 105°C, a degradation of 4.25% was observed. journalijcar.org Photolytic stress resulted in a 4.79% degradation, with the formation of three distinct degradation peaks. journalijcar.org In contrast, some research suggests that the drug remains stable under both thermal and photolytic conditions, indicating that the formulation and presence of excipients may play a protective role. najah.edu

| Stress Condition | Reagent/Condition | Degradation (%) | Number of Degradation Products Observed | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl | 5.28% | 1 | journalijcar.org |

| Base Hydrolysis | 0.1N NaOH | 5.04% | 2 | journalijcar.org |

| Oxidative | 30% H₂O₂ | 4.34% | 2 | journalijcar.org |

| Thermal | 105°C | 4.25% | 2 | journalijcar.org |

| Photolytic | UV Light | 4.79% | 3 | journalijcar.org |

Identification and Characterization of Degradation Products

A critical aspect of stability studies is the identification and structural elucidation of the degradation products formed under stress. najah.edu This is essential for ensuring the safety of the drug product, as degradants can potentially be toxic. Advanced analytical techniques are employed for this purpose, including liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. chrom-china.comresearchgate.netnajah.edu

Through these methods, a complete mass fragmentation pathway of the parent drug can be established, which aids in assigning structures to the degradation products. researchgate.net For instance, in studies on the related compound lansoprazole (B1674482), a significant base degradation product was identified and characterized as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo drugbank.comnajah.eduimidazo[2,1-b]benzo drugbank.comnajah.eduimidazo[2,1-d] chrom-china.comnajah.edunih.govthiadiazine. scirp.org This same compound has been listed as a potential degradation impurity of dexlansoprazole. alentris.org The isolation of these impurities, often using techniques like preparative High-Performance Liquid Chromatography (HPLC), allows for definitive structural confirmation through spectroscopic analysis. chrom-china.comscirp.org

Future Directions in Dexlansoprazole Sesquihydrate Research

Elucidation of Remaining Pharmacological Complexities

While the primary mechanism of dexlansoprazole (B1670344)—the inhibition of the gastric H+/K+ ATPase (proton pump)—is well-established, future research will delve into the more subtle aspects of its pharmacological profile. gene2rx.com Dexlansoprazole is the R-enantiomer of lansoprazole (B1674482), and this stereospecificity results in a different metabolic pathway and pharmacokinetic profile compared to the S-enantiomer or the racemic mixture. nih.govresearchgate.net It is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and to a lesser extent CYP3A4. nih.gov

Key areas for future pharmacological investigation include: